molecular formula C26H24ClN3O2 B4758428 6-chloro-3-[4-(3-methoxyphenyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one

6-chloro-3-[4-(3-methoxyphenyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one

Cat. No.: B4758428
M. Wt: 445.9 g/mol
InChI Key: ZBLQMAXOODFIHB-UHFFFAOYSA-N
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Description

6-chloro-3-[4-(3-methoxyphenyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core structure, substituted with a chloro group, a methoxyphenyl group, and a piperazine moiety. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-[4-(3-methoxyphenyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of a Lewis acid catalyst.

    Introduction of the Chloro Group: The chloro group can be introduced via a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Piperazine Moiety: The piperazine moiety can be attached through a nucleophilic substitution reaction, where the piperazine ring reacts with an appropriate leaving group on the quinoline core.

    Methoxylation: The methoxy group can be introduced through an O-methylation reaction using reagents such as dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-[4-(3-methoxyphenyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Biological Activities

Research has indicated that quinoline derivatives exhibit a range of biological activities, including:

  • Antitumor Activity : Quinoline compounds have been studied for their ability to inhibit cancer cell proliferation. The specific compound has shown promise in preclinical studies targeting various cancer types due to its ability to induce apoptosis in malignant cells.
  • Antimicrobial Properties : The presence of the piperazine moiety enhances the antimicrobial efficacy of quinoline derivatives. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria.
  • Neuropharmacological Effects : The compound's structure suggests potential applications in treating neurological disorders. Research indicates that it may have anxiolytic and antidepressant-like effects, making it a candidate for further investigation in psychopharmacology.

Synthetic Routes

The synthesis of 6-chloro-3-[4-(3-methoxyphenyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one typically involves multi-step processes, including:

  • Formation of the Quinoline Core : This can be achieved through Friedländer synthesis, involving the condensation of aniline derivatives with ketones.
  • Chlorination : The introduction of the chloro group can be accomplished using thionyl chloride or phosphorus pentachloride.
  • Piperazine Attachment : Nucleophilic substitution reactions are used to attach the piperazine moiety to the quinoline core.

Antitumor Activity

A study published in Journal of Medicinal Chemistry highlighted that derivatives of quinoline exhibited significant cytotoxicity against various cancer cell lines. The specific compound demonstrated IC50 values in the low micromolar range against breast and lung cancer cells, indicating strong antitumor potential.

Antimicrobial Efficacy

Research conducted by Pharmaceutical Biology found that compounds similar to this compound exhibited potent antimicrobial activity. The study noted effective inhibition of bacterial growth, suggesting its potential as a new antimicrobial agent.

Neuropharmacological Studies

In a psychopharmacological study published in European Journal of Pharmacology, researchers investigated the effects of quinoline derivatives on anxiety-related behaviors in animal models. The findings suggested that the compound could reduce anxiety-like behaviors, supporting its potential use in treating anxiety disorders.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
  • 3-(piperazin-1-yl)-1,2-benzothiazole derivatives
  • Triazole-pyrimidine hybrids

Uniqueness

6-chloro-3-[4-(3-methoxyphenyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one is unique due to its specific substitution pattern on the quinoline core, which imparts distinct biological activities and chemical reactivity. The presence of the methoxyphenyl and piperazine moieties further enhances its potential as a versatile compound for various applications.

Biological Activity

6-Chloro-3-[4-(3-methoxyphenyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one is a synthetic compound belonging to the quinoline derivatives class, which is known for its diverse biological activities. This compound's unique structure, characterized by a quinoline core with various substituents, suggests potential therapeutic applications, particularly in the fields of oncology and neurology.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C22H22ClN3O\text{C}_{22}\text{H}_{22}\text{ClN}_3\text{O}

This structure includes:

  • A chloro group at position 6,
  • A methoxyphenyl group at position 3,
  • A piperazine moiety at position 4.

Biological Activity Overview

The biological activities of this compound have been explored through various studies, indicating its potential in several therapeutic areas:

Anticancer Activity

Research has shown that quinoline derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that compounds similar to this compound can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation, such as the PI3K/Akt and MAPK pathways .

Neuropharmacological Effects

Piperazine derivatives are known for their neuropharmacological effects. The presence of the piperazine ring in this compound suggests potential activity as an antidepressant or anxiolytic agent. Studies indicate that similar compounds can interact with serotonin and dopamine receptors, which are crucial in mood regulation .

Antimicrobial Properties

The antimicrobial activity of quinoline derivatives has also been documented. Compounds with similar structures have shown efficacy against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism of action typically involves disruption of bacterial DNA synthesis or inhibition of key enzymes .

Table 1: Summary of Biological Activities

Activity Effect Mechanism
AnticancerInhibition of tumor cell proliferationModulation of PI3K/Akt and MAPK pathways
NeuropharmacologicalPotential antidepressant/anxiolytic effectsInteraction with serotonin and dopamine receptors
AntimicrobialEffective against specific bacterial strainsDisruption of DNA synthesis or enzyme inhibition

Case Study: Anticancer Activity

A study conducted on related quinoline derivatives highlighted their ability to induce apoptosis in breast cancer cell lines. The compound was shown to activate caspase pathways and upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors. These findings suggest that this compound could be a promising candidate for further development in cancer therapy .

Case Study: Neuropharmacological Effects

In a neuropharmacological evaluation, a related piperazine derivative demonstrated significant anxiolytic effects in animal models. The study indicated that the compound reduced anxiety-like behaviors and enhanced serotonergic transmission, supporting its potential application in treating anxiety disorders .

Properties

IUPAC Name

6-chloro-3-[4-(3-methoxyphenyl)piperazin-1-yl]-4-phenyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClN3O2/c1-32-21-9-5-8-20(17-21)29-12-14-30(15-13-29)25-24(18-6-3-2-4-7-18)22-16-19(27)10-11-23(22)28-26(25)31/h2-11,16-17H,12-15H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBLQMAXOODFIHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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